molecular formula C4H8N4OS B2536600 2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole CAS No. 933728-41-7

2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole

Cat. No.: B2536600
CAS No.: 933728-41-7
M. Wt: 160.2
InChI Key: XGMNFKDBUFTWJM-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazinyl and methoxymethyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted thiadiazole compounds.

Scientific Research Applications

2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some derivatives exhibiting cytotoxic activity against cancer cell lines.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis through the activation of pro-apoptotic pathways.

Comparison with Similar Compounds

  • 2-Hydrazinyl-5-methoxypyridine
  • 2-Hydrazino-5-(methoxymethyl)pyridine

Comparison: 2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties compared to pyridine derivatives. The thiadiazole ring enhances the compound’s stability and reactivity, making it more suitable for certain applications. Additionally, the presence of both hydrazinyl and methoxymethyl groups provides a versatile platform for further functionalization and derivatization.

Properties

IUPAC Name

[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4OS/c1-9-2-3-7-8-4(6-5)10-3/h2,5H2,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMNFKDBUFTWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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